molecular formula C20H21ClN2O3 B13031542 Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Cat. No.: B13031542
M. Wt: 372.8 g/mol
InChI Key: ACFFCLAMEBNMPK-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate, HCl is a tetrahydro-β-carboline (THβC) derivative characterized by a 3-methoxyphenyl substituent at the 1-position and a methyl ester group at the 3-carboxyl position. The hydrochloride salt enhances its solubility and stability.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H20N2O3.ClH/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H

InChI Key

ACFFCLAMEBNMPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-beta-carboline core. The methoxyphenyl group is introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or fully reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can have different biological activities and properties.

Scientific Research Applications

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a neuroprotective agent and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with various molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Aromatic Ring
  • Methyl 1-(4-Chlorophenyl)-2,3,4,9-Tetrahydro-1H-β-Carboline-3-Carboxylate (Compound III in )

    • Substituent: 4-Chlorophenyl instead of 3-methoxyphenyl.
    • Key Differences: The electron-withdrawing chlorine atom at the para position reduces electron density compared to the electron-donating methoxy group in the target compound. This impacts receptor binding affinity and metabolic stability .
    • Melting Point: 221–224°C (higher than most methoxy-substituted derivatives due to increased polarity from Cl) .
  • Methyl 1-(3,4-Dichlorophenyl)-2-(2-Chloroacetyl)-THβC-3-Carboxylate (Compound 38 in ) Substituents: 3,4-Dichlorophenyl and chloroacetyl groups. The chloroacetyl moiety introduces electrophilic reactivity, which may influence toxicity profiles .
  • Methyl 1-(4-Hydroxy-3-Methoxyphenyl)-THβC-3-Carboxylate (Compound 8 in )

    • Substituent: 4-Hydroxy-3-methoxyphenyl.
    • Key Differences: The hydroxyl group increases polarity (mp 170–172°C) and introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the target compound .
Ester Group Modifications
  • Ethyl 2,3,4,9-Tetrahydro-1H-β-Carboline-3-Carboxylate () Substituent: Ethyl ester instead of methyl. However, steric effects may reduce enzymatic hydrolysis rates .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) LogP (Estimated) Key Spectral Data (IR, NMR) Reference
Target Compound 3-Methoxyphenyl, HCl salt Not reported ~1.8 Expected NH stretch ~3320 cm⁻¹; methoxy δ ~3.7 ppm
Methyl 1-(4-Chlorophenyl)-THβC-3-COOCH3 4-Chlorophenyl 221–224 ~2.1 IR: 3382 cm⁻¹ (NH); 1H-NMR: δ 7.76 (Ar, d)
Compound 38 () 3,4-Dichlorophenyl, chloroacetyl 162–165 ~2.5 IR: 3275 cm⁻¹ (NH); MS: m/z 450 (M+)
Compound 8 () 4-Hydroxy-3-methoxyphenyl 170–172 ~1.2 1H-NMR: δ 3.71 (OCH3), δ 3.84 (OH)

Structure-Activity Relationships (SAR)

  • Aromatic Substituents :
    • Electron-donating groups (e.g., 3-methoxy) enhance receptor binding in serotoninergic targets, while electron-withdrawing groups (e.g., Cl) improve metabolic stability .
  • Ester Groups :
    • Methyl esters are more prone to hydrolysis than ethyl, affecting prodrug design .
  • Stereochemistry :
    • (1S,3R) and (1R,3S) diastereomers (e.g., compounds XVIII and XX) show distinct biological activities due to spatial orientation of substituents .

Pharmacological Data (Inferred from Analogues)

  • Phosphodiesterase (PDE) Inhibition : Chloroacetyl derivatives (e.g., Compound 38) exhibit PDE inhibitory activity, likely due to electrophilic interactions with catalytic sites .

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